molecular formula C20H34O5 B1238791 Trioxilin A3 CAS No. 68860-46-8

Trioxilin A3

Cat. No.: B1238791
CAS No.: 68860-46-8
M. Wt: 354.5 g/mol
InChI Key: WPLPEZUSILBTGP-CIQDQOFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trioxilin a3, also known as 8, 11, 12-teta, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from (5Z, 9E, 14Z)-icosa-5, 9, 14-trienoic acid.
This compound is a trioxilin having (5Z,9E,14Z) double bond configuration;  and 8-, (11R)- and (12S)-hydroxy substituents. It derives from a (5Z,9E,14Z)-icosa-5,9,14-trienoic acid. It is a conjugate acid of a this compound(1-).

Scientific Research Applications

Synthesis and Chemical Properties

  • Trioxilin A3 has been a subject of interest in the field of organic synthesis. Studies have demonstrated the total synthesis of trioxilins, including the (8,11,12)-A3 type, which are derivatives of the TrXB3 type. This synthesis involves key steps like the allylic rearrangement under specific reaction conditions (Lapitskaya et al., 2004).

Biological Implications in Human Health

  • A study on mutations in a new cytochrome P450 gene related to lamellar ichthyosis type 3 revealed that this gene encodes a protein which can catalyze the 20-hydroxylation of this compound. This suggests that this compound may play a role in skin hydration and potentially in other forms of autosomal recessive congenital ichthyosis (ARCI) (Lefévre et al., 2006).

Involvement in Lipid Signaling and Physiological Processes

  • This compound is involved in lipid signaling, playing a role in various physiological processes. For example, mammalian soluble epoxide hydrolase, identified as a hepoxilin hydrolase, can degrade hepoxilins to trioxilins. This indicates the importance of this compound in processes like inflammation and skin barrier function (Cronin et al., 2011).

Role in Anti-inflammatory Properties

  • A new trioxilin isolated from the dinoflagellate Oxyrrhis marina demonstrated significant anti-inflammatory properties. This finding suggests that trioxilins could be potential candidates for developing new anti-inflammatory drugs (Yoon et al., 2017).

Trioxilins in Microbial Enzyme Biotransformation

  • Research has shown the biotransformation of polyunsaturated fatty acids into hepoxilins and trioxilins by microbial enzymes. This could facilitate the development of new drugs based on lipid mediators, highlighting the therapeutic potential of trioxilins (An et al., 2018).

Impact on Marine Organisms

  • In marine biology, studies have investigated the potential roles of trioxilins in processes like egg hatching and larval settlement in barnacles. Such research sheds light on the biological functions of trioxilins in different species and ecosystems (Vogan et al., 2003).

Properties

CAS No.

68860-46-8

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

(5Z,9E,11R,12S,14Z)-8,11,12-trihydroxyicosa-5,9,14-trienoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h6-7,9-10,15-19,21-23H,2-5,8,11-14H2,1H3,(H,24,25)/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1

InChI Key

WPLPEZUSILBTGP-CIQDQOFUSA-N

Isomeric SMILES

CCCCC/C=C\C[C@@H]([C@@H](/C=C/C(C/C=C\CCCC(=O)O)O)O)O

SMILES

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O

physical_description

Solid

Synonyms

8,11,12-TETA
8,11,12-trihydroxy-5,9,14-eicosatrienoic acid
trioxilin A3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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